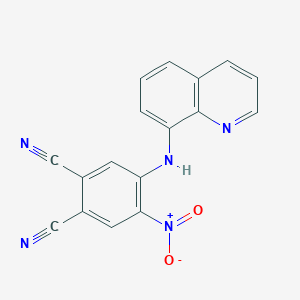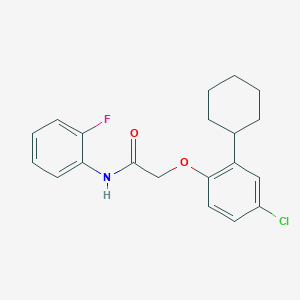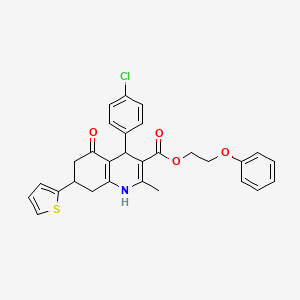
4-Nitro-5-(quinolin-8-ylamino)benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitro-5-(quinolin-8-ylamino)benzene-1,2-dicarbonitrile is a complex organic compound that features a quinoline moiety attached to a nitro-substituted benzene ring with two cyano groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-5-(quinolin-8-ylamino)benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized using classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amination: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acidic conditions.
Coupling Reaction: The quinoline moiety is coupled with the aminated benzene ring through a nucleophilic aromatic substitution reaction, often facilitated by a base such as potassium carbonate.
Introduction of Cyano Groups: The cyano groups are introduced via a cyanation reaction, typically using a reagent like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, as well as automated systems for purification and isolation of the final product.
化学反応の分析
Types of Reactions
4-Nitro-5-(quinolin-8-ylamino)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder in acidic conditions.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Iron powder in hydrochloric acid.
Substitution: Copper(I) cyanide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Nitro-5-(quinolin-8-ylamino)benzene-1,2-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is used as a probe in fluorescence microscopy to study cellular processes.
Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes and pigments.
作用機序
4-ニトロ-5-(キノリン-8-イルアミノ)ベンゼン-1,2-ジカルボニトリルの作用機序には、生物学的巨大分子との相互作用が含まれます。
DNA結合: キノリン部分はDNAにインターカレーションすることができ、複製プロセスを阻害し、細胞死につながります。
酵素阻害: この化合物は、トポイソメラーゼなど、細胞増殖に関与する酵素を、活性部位に結合することによって阻害できます。
関与する経路: この化合物は、細胞周期制御およびアポトーシスに関連する経路に影響を与え、癌細胞の増殖を阻害します。
6. 類似化合物の比較
類似化合物
キノリン誘導体: キノリン-8-アミンや4-ニトロキノリン-1-オキシドなどの化合物は、構造的に類似しています。
ベンゼン誘導体: 4-ニトロアニリンや1,2-ジシアノベンゼンなどの化合物は、構造的に関連しています。
独自性
4-ニトロ-5-(キノリン-8-イルアミノ)ベンゼン-1,2-ジカルボニトリルは、キノリン部分とベンゼン部分の組み合わせにより、独特の電子特性と生物学的特性を付与するため、独特です。これは、医薬品化学や材料科学で特に注目されています。
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds like quinoline-8-amine and 4-nitroquinoline-1-oxide share structural similarities.
Benzene Derivatives: Compounds such as 4-nitroaniline and 1,2-dicyanobenzene are structurally related.
Uniqueness
4-Nitro-5-(quinolin-8-ylamino)benzene-1,2-dicarbonitrile is unique due to the combination of its quinoline and benzene moieties, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
特性
分子式 |
C17H9N5O2 |
|---|---|
分子量 |
315.29 g/mol |
IUPAC名 |
4-nitro-5-(quinolin-8-ylamino)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C17H9N5O2/c18-9-12-7-15(16(22(23)24)8-13(12)10-19)21-14-5-1-3-11-4-2-6-20-17(11)14/h1-8,21H |
InChIキー |
SYCBSCWMBZDCLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)NC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-])N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-Chlorophenyl)-3-(3,4-dimethoxyphenethyl)-1,3-thiazol-2(3H)-yliden]-N-(2,3-dimethylphenyl)amine](/img/structure/B11082679.png)
![2,3,3,3-tetrafluoro-2-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-8-yl)propanamide](/img/structure/B11082686.png)


![N-(2-hydroxyethyl)-4-[4-(morpholin-4-yl)phthalazin-1-yl]benzamide](/img/structure/B11082694.png)
![2-{[4-(1-Adamantyl)piperazino]carbonyl}-1-nitroanthra-9,10-quinone](/img/structure/B11082695.png)
![Ethyl 4-[({5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11082698.png)
![Ethyl 4-{3-[(1-adamantylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B11082701.png)
![5,7-Dimethyl-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11082726.png)
![2-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxoazetidin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11082732.png)
![Dipropan-2-yl 2,2'-{[6-(diphenylamino)-1,3,5-triazine-2,4-diyl]disulfanediyl}diacetate](/img/structure/B11082734.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11082737.png)

![5-[(3,4-dichloroanilino)methyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11082750.png)
